molecular formula C17H23NO6 B558315 Boc-Glu(OBzl)-OH CAS No. 13574-13-5

Boc-Glu(OBzl)-OH

Cat. No. B558315
CAS RN: 13574-13-5
M. Wt: 337.4 g/mol
InChI Key: AJDUMMXHVCMISJ-ZDUSSCGKSA-N
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Description

“Boc-Glu(OBzl)-OH” is a biochemical reagent . It is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues .


Synthesis Analysis

“Boc-Glu(OBzl)-OH” is used as a biological material or organic compound for life science related research . It is used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .


Molecular Structure Analysis

The molecular formula of “Boc-Glu(OBzl)-OH” is C17H23NO6 . The molecular weight is 337.37 .


Chemical Reactions Analysis

“Boc-Glu(OBzl)-OH” is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues .


Physical And Chemical Properties Analysis

“Boc-Glu(OBzl)-OH” is a solid substance . It has a melting point of 69-71 °C . The storage temperature is 2-8°C .

Scientific Research Applications

Enzyme Inhibitor Development

Researchers have utilized Boc-Glu(OBzl)-OH in the design of peptide-based inhibitors. These inhibitors can target specific enzymes, such as caspases involved in apoptosis, and human rhinovirus 3C protease .

Drug Discovery

In drug discovery, Boc-Glu(OBzl)-OH is a building block for the synthesis of molecules with potential pharmacological activities. Its role in the development of new therapeutic agents, especially in the context of infectious diseases and immunology, is significant .

Fluorescence Studies

The compound can be part of fluorescence-based studies, where it may be used to label peptides that are then tracked or quantified in various assays.

Mechanism of Action

Target of Action

Boc-Glu(OBzl)-OH is a derivative of glutamic acid . Glutamic acid is an essential neurotransmitter in the brain, and it plays a crucial role in cognitive functions. Therefore, the primary targets of Boc-Glu(OBzl)-OH are likely to be the glutamate receptors in the brain.

Mode of Action

As a glutamic acid derivative, Boc-Glu(OBzl)-OH may interact with its targets by mimicking the action of glutamic acid. It may bind to the glutamate receptors, influencing the secretion of anabolic hormones, and supply of fuel during exercise .

Biochemical Pathways

Given its role as an ergogenic supplement, it may influence several pathways related to energy production and utilization, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Result of Action

The molecular and cellular effects of Boc-Glu(OBzl)-OH’s action are likely to be diverse, given its potential influence on various biochemical pathways. It may enhance physical performance, mental acuity during stress-related tasks, and protect against exercise-induced muscle damage .

Safety and Hazards

Please refer to the Material Safety Data Sheet (MSDS) for “Boc-Glu(OBzl)-OH” for detailed safety and hazard information .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDUMMXHVCMISJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883495
Record name L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Glu(OBzl)-OH

CAS RN

13574-13-5
Record name 5-(Phenylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13574-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, N-((1,1-dimethylethoxy)carbonyl)-, 5-(phenylmethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013574135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-benzyl N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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